![molecular formula C17H15N3O5S B2388644 1-(4-nitrophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 873811-17-7](/img/structure/B2388644.png)
1-(4-nitrophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
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Overview
Description
The compound “1-(4-nitrophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. Imidazole rings are present in many important biological molecules, including the amino acid histidine and the nucleotide bases adenine and guanine .
Synthesis Analysis
The synthesis of imidazole derivatives has been a topic of interest in recent years due to their presence in many biologically active compounds . The synthesis often involves the formation of C-N bonds and can be achieved through various methods, including cyclization reactions .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Imidazole rings can participate in a variety of reactions, including nucleophilic substitutions and additions .Scientific Research Applications
Antifungal Agents: Imidazoles, including derivatives like the compound , are used as antifungal drugs. They inhibit fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis and preventing fungal cell membrane formation. Common examples include clotrimazole and ketoconazole .
Materials Science and Catalysis
Imidazoles find applications in materials science and catalysis:
Metal-Organic Frameworks (MOFs): Imidazole-based MOFs exhibit high surface areas and tunable pore sizes. For instance, 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM-Cu) has open metal sites and N atoms from imidazole groups, making it suitable for selective CO2 adsorption .
Optical and Photonic Applications
Imidazoles contribute to optical and photonic technologies:
Dye Sensitizers: Researchers investigate imidazole-based dyes for solar cells. These dyes absorb light and transfer electrons, enhancing solar cell efficiency .
Conclusion
The compound “1-(4-nitrophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide” has diverse applications across pharmaceuticals, materials science, optics, and agriculture. Researchers continue to explore its potential in these fields, emphasizing its versatility and utility . If you need further information or have additional queries, feel free to ask! 😊
Mechanism of Action
properties
IUPAC Name |
3-(4-nitrophenyl)-5,5-dioxo-1-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c21-17-18(12-4-2-1-3-5-12)15-10-26(24,25)11-16(15)19(17)13-6-8-14(9-7-13)20(22)23/h1-9,15-16H,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKPIQCLFKGSEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)N(C(=O)N2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-nitrophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide |
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